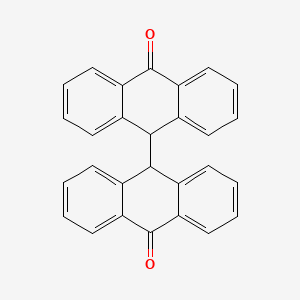

Bianthronyl

説明

Contextualization of Bianthronyl within Dimeric Anthracene (B1667546) Derivatives

This compound, with the molecular formula C₂₈H₁₈O₂, is a dimeric derivative of anthracene. vulcanchem.com Specifically, it is composed of two anthrone (B1665570) units linked together. vulcanchem.com Anthracene and its derivatives are known for their ability to form dimers, a reaction often initiated by light, leading to what is known as photodimerization. researchgate.netrsc.org this compound, also referred to as 10,10'-Dihydrobianthrone, is a significant member of this class of compounds. vulcanchem.com Its structure, featuring two carbonyl groups and a distinct spatial arrangement, is central to its chemical properties. vulcanchem.com The compound is related to bianthrone (B1198128), another dimeric anthracene derivative, and they can be involved in the same chemical processes, such as thermochromism, where a substance changes color in response to heat. researchgate.nettul.cz Bianthrone itself is a sterically hindered molecule that exists as two nonplanar isomers, and the transition between them can be triggered by light or heat. researchgate.net this compound can be considered a reduced form of bianthrone and is often found as a byproduct in reactions involving anthracene and its derivatives. For instance, it has been identified as a product in the photodecomposition of anthracene on dry surfaces and during the thermal decomposition of anthracene-9,10-endoperoxide. researchgate.netresearchgate.netcapes.gov.br

| Property | Value |

| CAS Registry Number | 434-84-4 |

| Molecular Formula | C₂₈H₁₈O₂ |

| Molecular Weight | 386.45 g/mol |

| Appearance | White to Orange to Green powder to crystal |

| Melting Point | 272°C (decomposition) |

| Boiling Point | 500.9°C at 760 mmHg |

| Table 1: Physicochemical Properties of this compound. vulcanchem.com |

Historical Overview of this compound Research

Research into this compound and related compounds has a history intertwined with the study of photochromism and thermochromism in anthracene derivatives. Early investigations into the photochemistry of anthracene revealed its tendency to dimerize. scribd.com The formation of this compound as a product of anthracene's photochemical reactions has been documented in various studies. researchgate.netresearchgate.netcapes.gov.br For example, research on the photolysis of anthracene at a solid-air interface showed the formation of bianthrone and subsequently this compound as oxidation products. researchgate.net

The synthesis of this compound and its derivatives has also been a subject of research for many years. Traditional chemical synthesis often involves the controlled oxidation or oxidative coupling of anthrone. vulcanchem.com More specific synthetic routes, such as the synthesis of this compound derivatives from biphenyl (B1667301) derivatives through processes like Friedel-Crafts reactions, have been explored since the mid-20th century. zenodo.orgzenodo.org These studies have provided pathways to more complex, substituted this compound structures. zenodo.orgzenodo.org The electrochemical behavior of bianthrone and this compound, including their oxidation-reduction reactions, has also been a focus of investigation, particularly in non-aqueous solvents like dimethyl sulfoxide (B87167). acs.org

| Synthesis Method | Description |

| Oxidative Coupling of Anthrone | A common laboratory method for producing this compound. vulcanchem.com |

| Enzymatic Synthesis | A cofactor-free oxygenase, DynA1, can convert anthrone to this compound under aerobic conditions. vulcanchem.comnih.gov |

| From Biphenyl Derivatives | Involves succinoylation or phthaloylation of dimethoxybiphenyl followed by reduction and cyclization. zenodo.orgzenodo.org |

| As a Byproduct | Formed during the alkaline pulping process from the degradation of anthraquinone (B42736). vulcanchem.com Also a product of the photodecomposition of anthracene. researchgate.netresearchgate.netcapes.gov.br |

| Table 2: Synthesis and Formation of this compound. |

Significance of this compound in Contemporary Chemical Science

This compound continues to be a compound of interest in modern chemical research for several reasons. Its formation in industrial processes, such as alkaline pulping, where it is a product of anthraquinone degradation, has practical implications. vulcanchem.com The study of its formation and reactions helps in understanding and optimizing such industrial applications. vulcanchem.com

In the field of materials science, the family of bianthrones, to which this compound is closely related, is studied for its potential in molecular switches. researchgate.net The ability of these molecules to exist in different isomeric forms that can be interconverted by external stimuli like heat or light makes them candidates for such applications. researchgate.nettul.cz

Furthermore, recent research has uncovered enzymatic pathways for the synthesis of this compound. vulcanchem.comnih.gov The discovery that a cofactor-free oxygenase can produce this compound from anthrone opens up new avenues in biocatalysis and provides insights into the biological mechanisms of carbon-carbon bond formation. vulcanchem.comnih.gov this compound has also been used as an internal standard in analytical methods, such as in the quantification of dianthrones in medicinal plants using ultra-high-performance liquid chromatography-tandem mass spectrometry. nih.govresearchgate.net The study of chlorinated bianthrones found in lichens also highlights the natural occurrence and structural diversity of these compounds. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

10-(10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXZUOJNJXNUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195842 | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-84-4 | |

| Record name | Dianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10'-Bianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH43F9Y7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bianthronyl and Its Derivatives

Direct Coupling Reactions of Anthrone (B1665570) Precursors

The most common approach to synthesizing bianthronyl involves the direct coupling of two anthrone molecules. This can be achieved through several distinct chemical strategies.

Oxidative Dimerization Strategies

Oxidative dimerization represents a primary route for the formation of this compound from anthrone. This process involves the removal of hydrogen atoms from the C-10 position of two anthrone molecules, leading to the formation of a C-C bond. This transformation can be induced by various means, including metal-based reagents, enzymes, and photochemical methods.

The oxidative coupling of anthrones can be facilitated by metal salts. While specific examples detailing the use of mercury(II) salts for the direct synthesis of this compound are not prevalent in the reviewed literature, the principle is demonstrated by the use of other metal acetates. For instance, the oxidative dimerization of anthrones to produce 9,9′-bianthracene-10,10′(9H,9′H)-dione has been achieved using a system of oxygen and lead(II) acetate (B1210297) [Pb(OAc)₂] under mild conditions, resulting in high yields. sciencemadness.org Mercury(II) salts, such as mercury(II) acetate (Hg(OAc)₂) and mercury(II) chloride (HgCl₂), are known oxidizing agents and are used in various organic reactions, including the synthesis of organomercury compounds and cyclization reactions. wikipedia.orgbeilstein-journals.orgresearchgate.netmacsenlab.com Mercury(II) acetate, for example, is employed as a reagent to generate organomercury compounds from unsaturated organic precursors. wikipedia.org These salts facilitate oxidation and have been used in a variety of cyclization reactions to form complex heterocyclic and carbocyclic structures. beilstein-journals.orgresearchgate.net

Recent research has highlighted the potential of enzymatic pathways for the synthesis of this compound. The cofactor-free oxygenase DynA1 has been shown to convert anthrone into the dimeric product this compound through C-C bond formation under aerobic conditions. thermofisher.comacs.orgnih.gov This enzymatic reaction is believed to proceed through the oxidative formation of a carbon-centered radical at the C10 position of anthrone, which then leads to dimerization. thermofisher.comacs.orgnih.gov The discovery of this enzymatic route provides a model system for investigating enzymatic C-C bond formation mechanisms. beilstein-journals.org This biocatalytic approach is part of a growing field of enzymatic synthesis for industrial applications, offering sustainable and scalable alternatives to traditional chemical catalysis. mdpi.com

Table 1: Enzymatic Synthesis of this compound

| Enzyme | Substrate | Product | Key Observation | Reference |

|---|---|---|---|---|

| DynA1 (cofactor-free oxygenase) | Anthrone | This compound | Catalyzes C-C bond formation under aerobic conditions, likely via a carbon-centered radical at the C10 position. | thermofisher.comacs.orgnih.gov |

The irradiation of anthrone can lead to its oxidative dimerization to form this compound. macsenlab.com In acidic solutions, such as concentrated sulfuric acid, anthrone can undergo a sequential three-step photooxidative transformation when irradiated with visible or near-ultraviolet light. The initial step is a photodehydrodimerization of protonated anthrone to the hydroxycarbocation derived from this compound. This photo-oxidation of anthrone can occur simultaneously with the photoreduction of other present species, such as 9,10-anthracenedione. macsenlab.com The formation of this compound can also be a secondary product from the thermal decomposition of anthracene-9,10-endoperoxide, which is the primary product of anthracene (B1667546) photo-oxidation at a solid-air interface.

Enzymatic Oxidative C-C Bond Formation (e.g., DynA1-mediated)

Radical-Mediated Coupling Pathways

The formation of this compound often proceeds through radical intermediates. The enzymatic conversion of anthrone to this compound by DynA1 is proposed to involve the oxidative formation of a carbon-centered radical at the C10 position. thermofisher.comacs.orgnih.gov This radical mechanism is a key feature in many C-H functionalization and coupling reactions. Manganese(III) salts, like manganese(III) acetate, are known to initiate radical coupling reactions by oxidizing enolizable carbonyl compounds to α-oxoalkyl radicals, which can then couple. Similarly, boryl radical-mediated halogen atom transfer is another modern method for generating carbon-centered radicals for C-C bond formation. These radical-mediated pathways are fundamental in creating new carbon-carbon bonds.

Homo- and Hetero-dimerization Approaches

This compound is a product of the homodimerization of two identical anthrone units. This homocoupling can occur, for example, as a subsequent reaction of a desired anthrone intermediate in certain synthetic protocols. In addition to homodimers, heterodimers, which are derived from two different anthrone molecules, are also known. For instance, elgonica-dimers A and B are naturally occurring dimeric compounds where an emodin-10-C-β-glucopyranoside is linked through C-10 to C-7 of an aloe-emodin (B1665711) anthraquinone (B42736). These dianthrones can be formed through the mild oxidation of anthrone precursors.

Table 2: Examples of Dimerization Approaches

| Dimerization Type | Example Product | Precursors | Notes | Reference |

|---|---|---|---|---|

| Homodimerization | This compound | Two Anthrone molecules | Can be formed via oxidative coupling or radical-mediated pathways. | |

| Heterodimerization | Elgonica-dimers A and B | Emodin-10-C-β-glucopyranoside and Aloe-emodin | Naturally occurring anthrone-anthraquinone dimers found in Aloe elgonica. |

Synthesis via Biphenyl (B1667301) Derivatives

One strategic approach to constructing the this compound skeleton involves starting with substituted biphenyls, which already contain the core C-C bond that will ultimately link the two anthrone units.

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis used to attach an acyl group to an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This method can be adapted to synthesize this compound derivatives from biphenyl precursors. The general mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the aromatic biphenyl ring. nih.gov

A specific example involves the synthesis of 2,2'-dimethoxy-1,1'-bianthronyl from 2,2'-dimethoxybiphenyl. zenodo.org The process begins with a Friedel-Crafts succinoylation, where the biphenyl derivative reacts with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). zenodo.org This initial acylation is followed by a Clemmensen reduction of the resulting di-ketonic acid to furnish 4,4'-dimethoxy-3,3'-di-(γ-carboxybutyl)biphenyl. zenodo.org The final and crucial step is the intramolecular cyclization of this intermediate, accomplished with a dehydrating agent such as polyphosphoric acid, to yield the target 2,2'-dimethoxy-1,1'-bianthronyl. zenodo.org

| Starting Biphenyl Derivative | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 2,2'-Dimethoxybiphenyl | 1. Succinic Anhydride, AlCl₃ 2. Zinc Amalgam, HCl 3. Polyphosphoric Acid | 4,4'-dimethoxy-3,3'-di-(γ-carboxybutyl)biphenyl | 2,2'-dimethoxy-1,1'-bianthronyl | zenodo.org |

Functionalization of Anthracene and its Derivatives

Alternative synthetic routes utilize anthracene or its derivatives as the primary starting material. These methods rely on reactions that induce dimerization at the C10 position to form the characteristic this compound structure.

Electron transfer reactions involve the movement of an electron from a donor species to an acceptor, leading to the oxidation of the donor and reduction of the acceptor. libretexts.org Such processes can generate reactive intermediates, like radical cations, which can lead to the formation of new carbon-carbon bonds. libretexts.orgresearchgate.net

An example of this is the enzymatic conversion of anthrone to this compound. nih.govacs.org Under aerobic conditions, the cofactor-free oxygenase enzyme DynA1 can catalyze the dimerization of anthrone. nih.govacs.org The proposed mechanism for this transformation involves the oxidative formation of a carbon-centered radical at the C10 position of anthrone. nih.govacs.org This radical intermediate then couples with another to form the C-C bond, yielding the dimeric this compound product. nih.govacs.org The initial oxidation is thought to occur via a proton-coupled electron transfer (PCET) process. nih.govacs.org

| Substrate | Catalyst/Conditions | Proposed Mechanism | Product | Reference |

|---|---|---|---|---|

| Anthrone | DynA1 enzyme, Aerobic conditions | Oxidative formation of a C10 carbon-centered radical | This compound | nih.govacs.org |

Direct functionalization of the anthracene ring system through oxidation or a combination of nitration and oxidation provides another route to this compound. The photo-oxidation of anthracene, for instance, can produce this compound as a secondary product. researchgate.netresearchgate.net This process is often mediated by an initial reaction with singlet oxygen to form anthracene-9,10-endoperoxide, which can then decompose to yield several products, including this compound. researchgate.netresearchgate.net

Furthermore, this compound can be formed through the photo-oxidation of anthrone. cdnsciencepub.com In certain conditions, such as the irradiation of 9,10-anthracenedione in 96% sulfuric acid under a nitrogen atmosphere, anthrone is generated as an intermediate. cdnsciencepub.com This anthrone can then undergo photo-oxidation to yield this compound. cdnsciencepub.com The nitration of anthracene using reagents like nitric acid in glacial acetic acid is a well-established method to produce 9-nitroanthracene, a key intermediate for further functionalization. orgsyn.org

| Primary Product | Identified Secondary Products | Reference |

|---|---|---|

| Anthracene-9,10-endoperoxide | 9,10-Anthraquinone, 9,10-Dihydro-9,10-dihydroxyanthracene, this compound, 9-Hydroxyanthrone | researchgate.netresearchgate.net |

Electron-Transfer Reactions Leading to this compound Formation

Derivatization Strategies for Substituted Bianthronyls

The synthesis of specifically substituted bianthronyls, such as halogenated derivatives, often relies on building the molecule from already functionalized precursors rather than direct derivatization of the this compound core.

Producing halogenated bianthrones typically involves the strategic use of halogenated starting materials. For example, a derivative like 2,2'-dimethoxy-1,1'-bianthraquinonyl (an oxidized form of this compound) can be synthesized from a halogenated precursor. zenodo.org The synthesis starts with 2-methyl-1-bromoanthraquinone, which is subjected to a coupling reaction by refluxing with copper bronze in a high-boiling solvent like diphenyl ether. zenodo.org This reaction joins two molecules of the bromoanthraquinone to form the bianthraquinonyl product, demonstrating a strategy where the halogen atom serves as a reactive handle for dimerization. zenodo.org

| Halogenated Starting Material | Key Reagents / Conditions | Product | Reference |

|---|---|---|---|

| 2-Methyl-1-bromoanthraquinone | Copper bronze, Diphenyl ether, Reflux | 2,2'-Dimethoxy-1,1'-bianthraquinonyl | zenodo.org |

Synthesis of Alkylated and Alkoxylated Bianthronyls

The synthesis of alkylated and alkoxylated bianthronyls involves the introduction of alkyl and alkoxy groups onto the this compound scaffold. These modifications are crucial for tuning the molecule's electronic and steric properties, which in turn influences their physical and chemical behaviors, such as their conformational isomerism and photochromism. lookchem.comresearchgate.net

Alkylation of Bianthronyls

Alkylation of the bianthrone (B1198128) core can be challenging due to the quinoidal character of the aromatic rings, which makes them less reactive towards electrophilic substitution. acs.org However, several strategies have been developed to overcome this.

One common approach involves the alkylation of precursor molecules that are later converted to the this compound structure. For instance, the alkylation of anthracene with tert-butyl alcohol in the presence of an acid catalyst can yield 2-tert-butylanthracene (B94940) and di-tert-butylanthracenes. lookchem.com These alkylated anthracenes can then serve as building blocks for the synthesis of alkylated bianthronyls.

Another strategy involves the direct alkylation of a bianthrone derivative. For example, 10,10'-dimethoxy-9,9'-bianthracene can be acylated to introduce acyl groups, which can then be further modified. acs.org The acylation can be controlled to produce either mono- or di-substituted products. acs.org

The Barton-Kellogg reaction is another method employed for synthesizing N-alkylated derivatives of related fluorenylidene-acridanes, which share structural similarities with bianthrones. researchgate.net This reaction involves the use of alkyl tosylates or triflates for the alkylation step. researchgate.net

Detailed research has also explored the synthesis of specific alkylated bianthronyls. For example, the synthesis of alkyl-substituted helianthrones and mesonaphthobianthrone has been achieved through the photocyclization of corresponding bianthronylidenes. lookchem.com The regioselectivity of this photocyclization is dependent on the substitution pattern of the bianthronylidene. lookchem.com

Table 1: Examples of Alkylated this compound Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Anthracene | tert-butyl alcohol, trifluoroacetic acid or Lewis acids | 2-tert-butylanthracene, 2,6- and 2,7-di-tert-butylanthracenes | lookchem.com |

| 10,10'-dimethoxy-9,9'-bianthracene | Acetyl chloride, aluminum chloride | 3-acyl- or 3,3'-diacyl-10,10'-dimethoxy-9,9'-bianthracenes | acs.org |

| Diazofluorene and N-tert-butoxy carbonyl thioacridone | Barton-Kellogg reaction, followed by deprotection and alkylation with alkyl tosylate or triflate | N-alkyl fluorenylidene-acridanes | researchgate.net |

Alkoxylation of Bianthronyls

Alkoxylation, the introduction of alkoxy groups, is another important modification of the this compound structure. The presence of alkoxy chains can influence the conformational equilibrium between the twisted and folded forms of bianthrones in the solid state. researchgate.net

A key precursor for synthesizing alkoxylated bianthronyls is 2,2'-dimethoxybiphenyl. zenodo.org This compound can undergo Friedel-Crafts succinoylation to introduce carboxypropionyl groups. zenodo.org Subsequent reduction and cyclization steps lead to the formation of 2,2'-dimethoxy-1,1'-bianthronyl. zenodo.org This this compound can then be oxidized to the corresponding bianthraquinonyl. zenodo.org

The introduction of linear alkoxy chains into the bianthrone structure has been shown to promote the aggregation of the minor twisted conformer. researchgate.net The length of the alkyl chain in the alkoxy group can determine which conformer is favored upon heating, leading to tunable solid-state thermochromism. researchgate.net For instance, methoxy- and n-butoxy-substituted bianthrone derivatives have been synthesized and studied for their conformational isomerization. researchgate.net

Research has also focused on the synthesis of specific alkoxylated derivatives, such as tetramethoxy-substituted bianthrone. researchgate.net The introduction of methoxy (B1213986) groups at the 3,3',6,6'-positions reduces the energy difference between the folded and twisted conformers, resulting in a bistable system. researchgate.net

Table 2: Examples of Alkoxylated this compound Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,2'-dimethoxybiphenyl | Succinic anhydride, anhydrous aluminum chloride, followed by reduction and cyclization | 2,2'-dimethoxy-1,1'-bianthronyl | zenodo.org |

| Bianthrone | Introduction of linear alkoxy chains | Alkoxy-substituted bianthrones | researchgate.net |

Conformational Analysis and Isomerism in Bianthronyl Systems

Non-planar Isomerism and Steric Hindrance

Bianthronyl is an archetypal example of a sterically hindered molecule. The two bulky tricyclic anthrone (B1665570) units cannot lie in the same plane due to severe steric repulsion between the hydrogen atoms on the aromatic rings, particularly those in the positions ortho to the inter-ring bond. mdpi.commdpi.com This steric hindrance forces the molecule to adopt non-planar conformations. mdpi.comresearchgate.net

This restricted rotation around the central C-C single bond gives rise to atropisomerism, a form of axial chirality where the molecule lacks a center of symmetry and a plane of symmetry. mdpi.comwikipedia.org Atropisomers are stereoisomers that can be isolated as separate enantiomers or diastereomers because the energy barrier to rotation is high enough to prevent their interconversion at a given temperature. mdpi.com In the case of this compound and its derivatives, the non-planar conformers are distinct chemical entities with unique properties. nih.gov The stability of these atropisomers is a direct consequence of the steric bulk of the substituents on the anthrone rings. mdpi.comslideshare.net

Conformational States and Interconversion Pathways (e.g., A/B forms)

This compound systems are known to exist in at least two distinct, non-planar conformational states, often referred to as the A and B forms. These forms are conformational isomers that can interconvert through rotation around the central single bond. The closely related compound bianthrone (B1198128), from which this compound can be formed, also exhibits these A and B forms, which have been extensively studied. nih.gov

The interconversion between these states is not free and requires surmounting a significant energy barrier. The pathway for this transformation involves a concerted rotation around the central bond, leading to a transition state that is even more sterically hindered than the ground-state conformers. For instance, studies on bianthrone have shown that the initial step in the A to B transformation involves a rotation of about 70-75 degrees around the central bond. nih.gov The rate of this interconversion is highly dependent on factors such as temperature, the surrounding environment, and the presence of substituents on the anthrone rings.

Table 1: Experimentally Determined Interconversion Rates for Bianthrone Radical Anion (A⁻ → B⁻)

| Derivative | Rate of Conformational Change (s⁻¹) |

|---|---|

| Bianthrone | 7 x 10⁴ |

| 3,3′-Dimethylbianthrone | 7 x 10⁴ |

| 3,3′-Dimethoxybianthrone | 1.7 x 10⁴ |

This data, from studies on the closely related bianthrone radical anion, illustrates the influence of substituents on the rate of conformational change between the A and B forms. nih.gov

Factors Influencing Conformational Preferences

The preferred conformation of a this compound molecule is determined by a delicate balance of several interacting factors. These include internal steric effects, external environmental influences, and the electronic and steric nature of any substituents.

Steric hindrance is the primary factor governing the conformational landscape of this compound. mdpi.com The repulsive forces between the overlapping electron clouds of the bulky anthrone units dictate the non-planar geometry. libretexts.org The size of the groups attached to the aromatic rings significantly impacts the rotational barrier. Larger substituents in the ortho positions to the central C-C bond will increase the steric strain in the planar transition state of rotation, thereby increasing the energy barrier for interconversion and enhancing the stability of the individual atropisomers. slideshare.netanton-paar.com This principle is fundamental to the design of stable atropisomers in related biaryl systems. nih.gov

The environment surrounding the this compound molecule plays a critical role in its conformational preferences. In solution, the polarity of the solvent can differentially solvate the ground and transition states, thereby altering the energy barrier for interconversion. wikipedia.orgplos.org Solvents that can better stabilize the transition state will lower the rotational barrier, while those that preferentially solvate the ground state conformers will increase it. academie-sciences.fr For example, changes in solvent composition have been shown to effectively modulate the conformational equilibrium of large molecules. nih.gov

In the solid state, crystal packing forces can dictate the conformation of the molecule. nih.govwikipedia.org The way molecules arrange themselves in a crystal lattice can lock the this compound into a specific conformation that may not be the most stable one in solution. mdpi.com The analysis of crystal structures via X-ray crystallography provides direct evidence of the preferred solid-state conformation and the intermolecular interactions that stabilize it. anton-paar.comnih.govplos.org For instance, the crystal structure of a compound can reveal how interactions with neighboring molecules influence the final geometry. chemrxiv.org

Substituents on the anthrone rings can have a profound effect on the conformational dynamics of this compound. mdpi.com These effects can be both steric and electronic in nature.

Steric Effects of Substituents: As mentioned, bulky substituents, particularly in the ortho positions, increase the rotational barrier. slideshare.netacademie-sciences.fr This is a well-established principle in atropisomerism. nih.gov

Electronic Effects of Substituents: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) can also influence the conformational equilibrium. libretexts.org Electron-donating groups can increase electron density in the aromatic rings, potentially altering the electronic repulsion and, consequently, the preferred dihedral angle. Conversely, electron-withdrawing groups decrease the electron density. libretexts.org Studies on substituted biaryls have shown that these electronic effects can modulate the rotational barrier. rsc.org The rate of conformational change in the bianthrone radical anion is significantly affected by methoxy (B1213986) substituents, which are electron-donating, as compared to methyl groups. nih.gov

Environmental Effects (Solvation and Packing Forces)

Theoretical Computational Studies of Conformation

Computational chemistry provides powerful tools for investigating the conformational landscape of this compound systems. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are used to model the potential energy surface of the molecule as a function of the dihedral angle of the central C-C bond. mdpi.comcomporgchem.com

Table 2: Calculated Rotational Barriers for Biaryl Systems

| Molecule | Computational Method | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |

|---|---|---|---|

| Biphenyl (B1667301) | CCSD(T) | 7.88 | 8.94 |

| Biphenyl | Experimental | 6.0 ± 2.1 | 6.5 ± 2.0 |

| 2,2'-bi-1H-imidazole | B3LYP/6-31G* | 11.8 (overall barrier) |

This table presents examples of computationally and experimentally determined rotational barriers for related biaryl systems, illustrating the types of data obtained from theoretical studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of molecules, offering a favorable balance between accuracy and computational cost. researchgate.netmdpi.com It is particularly well-suited for analyzing the subtle energy differences and structural parameters that distinguish conformational isomers. nih.govresearchgate.net In the context of this compound systems, DFT calculations have provided critical insights into the preferred conformations and the structural peculiarities arising from steric hindrance.

Early computational work, which predated modern DFT, utilized minimum strain energy calculations to deduce the structure of the metastable B isomer. These studies concluded that the B form is significantly twisted by approximately 57 degrees around the central double bond, with each anthrone half remaining planar. acs.org

More recent and sophisticated analyses employing DFT have refined our understanding. A notable study utilized the B3LYP functional with a 6-31G* basis set to investigate the structural features of this compound. researchgate.net The calculations revealed that significant steric strain between the two anthrone units leads to two key structural distortions: a pronounced elongation of the central C(sp3)-C(sp3) single bond and a preference for a gauche conformation rather than a planar one. researchgate.net The calculated C-C bond length exceeded 1.60 Å, which is considerably longer than a typical C-C single bond (~1.54 Å), highlighting the severe steric repulsion. researchgate.net Furthermore, DFT calculations have been used to understand the significant conformational changes that bianthrone undergoes upon one-electron reduction or oxidation, which can be rationalized by examining the calculated potential energy curves of the resulting anions and cations. researchgate.net

These computational findings are crucial for interpreting experimental data and understanding the unique chemical and photophysical properties of this compound isomers.

Table 1: Key Structural Features of this compound from DFT Calculations

| Feature | Computational Method | Finding | Reference |

|---|---|---|---|

| B Isomer Geometry | Minimum Strain Energy | Twisted by ~57° about the central 9,9' bond. | acs.org |

| Central Bond Length | DFT (B3LYP/6-31G*) | Elongated C9-C9' single bond (> 1.60 Å) due to steric effects. | researchgate.net |

| Overall Conformation | DFT (B3LYP/6-31G*) | A nonplanar, gauche conformation is energetically preferred. | researchgate.net |

| Redox-Induced Change | DFT | Significant conformational changes are predicted upon forming anions or cations. | researchgate.net |

Quantum-Chemical Calculations of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecular system as a function of its geometric coordinates. wikipedia.orglibretexts.org By calculating the PES, chemists can theoretically explore all possible conformations of a molecule, identify stable isomers (local minima), and determine the energy barriers (transition states) that separate them. libretexts.orgspringerprofessional.de This allows for the detailed study of reaction pathways, such as the interconversion between isomers. researchgate.net

For the this compound system, quantum-chemical calculations of the potential energy surface are essential for understanding the dynamics of the A ⇌ B isomerization. The PES clarifies the pathway from the more stable, less twisted A form to the higher-energy, significantly twisted B form.

Calculations of the potential energy curves for bianthrone, a closely related system, show that the initial step in the transformation from the ground-state A form to the B form involves a substantial rotation of 70-75° around the central double bond. researchgate.net This highly twisted geometry represents the transition state on the potential energy surface for the isomerization. researchgate.net The energy required to overcome this barrier can be supplied by heat (thermochromism) or light (photochromism). Once this barrier is surmounted, the molecule relaxes into the geometry of the B isomer, which corresponds to a local minimum on the PES. acs.orgwiley-vch.de The back reaction from B to A occurs either thermally, by overcoming the energy barrier again, or photochemically.

The analysis of the PES not only explains the interconversion between neutral A and B forms but also rationalizes the conformational behavior of charged this compound species. The calculated potential energy curves for the anion and cation radicals demonstrate why these species adopt drastically different geometries compared to the neutral molecule. researchgate.net

Table 2: Characteristics of the this compound Potential Energy Surface

| Feature of PES | Description | Significance | Reference(s) |

|---|---|---|---|

| Reactant (A form) | Global energy minimum. A doubly bent molecule with slight twisting. | The most thermodynamically stable isomer. | acs.orgresearchgate.net |

| Product (B form) | Local energy minimum. Significantly twisted (~57°) about the central bond. | The metastable, colored isomer responsible for chromism. | acs.org |

| Transition State | Energy maximum along the isomerization coordinate. Involves a ~70-75° twist. | Represents the activation energy barrier for the A ⇌ B interconversion. | researchgate.net |

Mechanistic Investigations of Bianthronyl Reactions

Electron-Transfer Reactions and Associated Conformational Changes

The investigation of bianthronyl's reactivity often begins with electron-transfer processes, which induce significant conformational adjustments within the molecule. The generation of the bianthrone (B1198128) anion radical, designated as A-•, is a key initial step. This species is formed when the A form of bianthrone accepts an electron from a suitable donor, such as an anion radical of a quinone.

Following its formation, the initial anion radical (A-•) undergoes a rapid conformational change, twisting to form a more stable anionic radical, designated as B-•. This transformation from the A-• form to the B-• form is a critical aspect of this compound's reactivity. The rate of this conformational change has been measured for bianthrone and several of its derivatives, highlighting the influence of substituents on the dynamics of this process.

Table 1: Rates of Conformational Change from A-• to B-• for Bianthrone and its Derivatives

| Compound | Rate of Conformational Change (s⁻¹) |

| Bianthrone | 7 x 10⁴ |

| 3,3′-Dimethylbianthrone | 7 x 10⁴ |

| 3,3′-Dimethoxybianthrone | 1.7 x 10⁴ |

| --- | 1.1 x 10³ |

| Data sourced from studies on the electrochemical generation of bianthrone anion radicals. |

The absorption spectra of these transient species have been characterized, with the A-• form exhibiting an absorption maximum around 560 nm, while the more stable B-• form shows a maximum at approximately 460 nm. sci-hub.se This significant shift in the absorption spectrum provides a convenient method for monitoring the conformational transition.

Disproportionation Pathways Involving this compound Anions

Once the more stable bianthrone anion radical (B-•) is formed, it can participate in further reactions, most notably disproportionation. This process involves the reaction of two B-• radicals, resulting in the formation of a neutral bianthrone molecule (B) and a dianionic species. Subsequently, the dianion can be protonated to yield this compound (BH-). This second-order disproportionation is a key pathway for the conversion of the transient anion radical back to the stable bianthrone and the formation of the reduced this compound. sci-hub.se

An alternative pathway to this compound formation involves the disproportionation of other reactive intermediates. For instance, in certain reaction systems, an initially generated species can disproportionate to yield anthrone (B1665570). This anthrone can then undergo photo-oxidation to produce this compound. nih.gov This highlights that the formation of this compound can occur through multiple mechanistic routes, depending on the specific reaction conditions and the precursors present.

Photochemical Reaction Mechanisms

The photochemical reactivity of this compound and its precursors has been a subject of detailed investigation, revealing complex reaction pathways that are highly sensitive to the reaction environment.

Photo-oxidation Processes

This compound has been identified as a product in the photo-oxidation of various aromatic compounds. For example, the photolysis of anthracene (B1667546) adsorbed on dry surfaces such as silica (B1680970) leads to the formation of anthracene-9,10-endoperoxide as a primary oxidation product. This endoperoxide is thermally unstable and decomposes on the surface to yield a mixture of secondary products, including this compound. scispace.com

In a different system, the irradiation of 9,10-anthracenedione in a sulfuric acid solution with near-UV light results in the formation of several products, with this compound being a minor component. nih.govnih.gov The formation of this compound in this context is proposed to occur through the photo-oxidation of anthrone, which is itself a photoreduction product of the starting anthracenedione. nih.gov This simultaneous occurrence of photoreduction and photo-oxidation in the same solution underscores the complexity of the photochemical reaction mechanism. nih.govnih.gov

Influence of Reaction Conditions on Product Yields

The yields of this compound and other products in photochemical reactions are markedly influenced by the specific reaction conditions. In the photolysis of 9,10-anthracenedione in sulfuric acid, the concentrations of water and oxygen have a significant impact on the product distribution. nih.govnih.gov At low light intensities, the presence of oxygen can quench the formation of hydroxyanthracenediones and also oxidize the initial quinone reduction products, which would otherwise lead to the formation of anthrone and subsequently this compound. nih.govnih.gov

The concentration of the sulfuric acid itself is also a critical factor. For instance, on photolysis in 100% sulfuric acid, only a trace amount of this compound is detected. nih.gov This is because in this highly oxidizing medium, the intermediate anthrone is rapidly oxidized in the dark, leading to different product profiles compared to reactions in 96% sulfuric acid. nih.gov These findings demonstrate that careful control of the reaction environment is essential for directing the outcome of these photochemical transformations.

Oxidative Degradation Pathways

This compound can be formed through the oxidative degradation of related compounds. For example, studies on the oxidative degradation of an adduct between anthrone and other molecules have shown that the resulting product mixture includes this compound. ntu.edu.sg This indicates that under certain oxidative conditions, the anthrone moiety can be a precursor to the formation of the dimeric this compound structure.

Furthermore, the formation of this compound has been observed during industrial processes such as alkaline pulping, where anthraquinone (B42736) is used as a catalyst. During this process, anthraquinone can degrade to anthrahydroquinone and subsequently to anthrone. The dimerization of this anthrone then leads to the formation of this compound as an undesired byproduct.

Mechanistic Insights from Enzymatic Transformations

Recent research has shed light on the enzymatic pathways that can lead to the formation of this compound. One notable example is the action of the enzyme DynA1, a cofactor-free oxygenase. This enzyme has been shown to catalyze the conversion of anthrone to this compound under aerobic conditions. acs.orgvulcanchem.com The proposed mechanism involves the oxidative formation of a carbon-centered radical at the C10 position of anthrone, which then undergoes dimerization to form the C-C bond of this compound. acs.orgvulcanchem.com This discovery provides a valuable model for understanding enzymatic carbon-carbon bond formation.

In addition to direct enzymatic synthesis, this compound's precursor, anthrone, is an intermediate in the metabolic pathways of other related compounds. For instance, cytochrome P450 monooxygenases from the white-rot fungus Phanerochaete chrysosporium are involved in the metabolism of anthracene. nih.gov These enzymes catalyze the stepwise conversion of anthracene to anthraquinone, with anthrone being a key intermediate in this process. nih.gov Given that anthrone can dimerize to form this compound, this metabolic pathway represents an indirect enzymatic route to this compound formation. The study of such enzymatic transformations provides crucial insights into the potential biotransformation and environmental fate of this compound and related compounds.

Carbon-Centered Radical Formation

The formation of this compound often proceeds through a mechanism involving carbon-centered radicals. acs.orgnih.gov Research has shown that the oxidative coupling of anthrone is a key pathway to this compound. vulcanchem.com This process involves the formation of a carbon-centered radical at the C10 position of the anthrone molecule. acs.orgnih.gov This radical species is highly reactive and can dimerize, leading to the formation of a carbon-carbon bond that links two anthrone units to form this compound. acs.orgvulcanchem.com

This radical-mediated pathway is significant in various chemical contexts. For instance, it is a key consideration in industrial processes such as alkaline pulping, where the formation of this compound from anthraquinone degradation products can contribute to catalyst deactivation. vulcanchem.com The generation of these carbon-centered radicals can be initiated through different methods, including thermal or photochemical means, or through chemical initiation. numberanalytics.commdpi.com

Role of Specific Enzymes (e.g., DynA1)

Enzymatic pathways for this compound synthesis have been a subject of recent scientific inquiry, with the enzyme DynA1 identified as a key biocatalyst. acs.orgvulcanchem.com DynA1, a cofactor-free oxygenase, has been shown to catalyze the conversion of anthrone into this compound under aerobic conditions. acs.orgnih.gov This enzymatic reaction proceeds through the oxidative formation of a carbon-centered radical at the C10 position of anthrone, facilitating the dimerization to this compound. acs.orgvulcanchem.com

DynA1 is involved in the biosynthesis of anthraquinone-fused enediynes, which are natural products with notable biological activities. acs.orgresearchgate.net The enzyme is part of a two-enzyme system that transforms a δ-thiolactone anthracene into a hydroxyanthraquinone. acs.orgresearchgate.net The ability of DynA1 to promote the formation of this compound from a non-native substrate like anthrone provides a valuable model for studying enzymatic carbon-carbon bond formation. acs.orgvulcanchem.com

Structural and mutagenesis studies have identified key amino acid residues in DynA1 that are crucial for its catalytic activity. For instance, the residue T77 is believed to play an important role in positioning and activating molecular oxygen, which is essential for the oxidative process. researchgate.net While the mutation H117A did not significantly impact the enzyme's activity, the T77A mutation was found to nearly eliminate its catalytic function. researchgate.net This highlights the importance of the specific architecture of the enzyme's active site in facilitating the radical-mediated dimerization. researchgate.net

Research Findings on this compound Reactions

| Finding Category | Key Discovery | Significance | Reference(s) |

| Radical Formation | This compound formation can occur via the oxidative dimerization of anthrone, proceeding through a carbon-centered radical at the C10 position. | Elucidates a fundamental mechanism of this compound synthesis and its role in industrial side reactions. | acs.orgnih.govvulcanchem.com |

| Enzymatic Synthesis | The cofactor-free oxygenase, DynA1, catalyzes the conversion of anthrone to this compound under aerobic conditions. | Reveals a biological pathway for this compound formation and provides a model for enzymatic C-C bond formation. | acs.orgnih.govvulcanchem.com |

| Enzyme Mechanism | The catalytic activity of DynA1 is dependent on key residues, such as T77, which are critical for oxygen activation and the subsequent radical formation. | Provides detailed insight into the structure-function relationship of the enzyme and the requirements for its catalytic cycle. | researchgate.net |

| Biosynthetic Context | DynA1 is part of a larger enzymatic cascade in the biosynthesis of anthraquinone-fused enediynes. | Places the enzymatic formation of this compound within a broader biological and chemical context. | acs.orgresearchgate.net |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. rsc.org For bianthronyl, both ¹H and ¹³C NMR, often complemented by computational methods, are indispensable for confirming its dimeric structure and stereochemistry.

¹H NMR Chemical Shift Analysis for Configuration Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. openstax.org The chemical shifts (δ), measured in parts per million (ppm), indicate the level of shielding or deshielding of a proton, which is influenced by neighboring atoms and functional groups. libretexts.org In this compound, the configuration of the molecule can be inferred from the chemical shifts of its protons.

Generally, protons attached to sp³-hybridized carbons appear at higher fields (lower ppm values), while those on sp²-hybridized carbons are found at lower fields (higher ppm values). openstax.org Protons on carbons adjacent to electronegative atoms are shifted to lower fields. openstax.org The analysis of these shifts, along with signal integration which reveals the ratio of protons, and splitting patterns (coupling) which indicate the number of neighboring protons, allows for the detailed assignment of the this compound structure. libretexts.org For complex molecules, comparing experimental ¹H NMR data with DFT-calculated chemical shifts can help in the definitive assignment of geometric isomers and the elucidation of structures in solution. mdpi.com

Table 1: General ¹H NMR Chemical Shift Regions This table is for illustrative purposes and actual shifts for this compound may vary based on solvent and specific derivatives.

| Type of Proton | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Alkyl (e.g., -CH₃) | 0.7–1.3 |

| Alkyl (e.g., -CH₂-) | 1.2–1.6 |

| Aromatic (Ar-H) | 6.5–8.0 |

| Vinylic (C=CH) | 4.5–6.5 |

¹³C NMR Studies for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. azooptics.com A key advantage of ¹³C NMR is its broad spectral window (0-220 ppm), which minimizes signal overlap, even in large molecules. libretexts.org This allows for the clear distinction of nearly every unique carbon atom. libretexts.org

The chemical shift in ¹³C NMR is influenced by factors similar to those in ¹H NMR, such as hybridization and the presence of electronegative atoms. libretexts.org Notably, sp²-hybridized carbons, like those in aromatic rings and carbonyl groups, are significantly shifted downfield. libretexts.org Carbonyl carbons typically resonate in the 170-220 ppm range. libretexts.org While ¹³C-¹H spin-spin coupling can provide information on the number of attached protons, spectra are often recorded with broadband proton decoupling, resulting in a simpler spectrum where each unique carbon appears as a single peak. azooptics.comlibretexts.org The number of signals in such a spectrum directly corresponds to the number of non-equivalent carbon environments, providing a count of the distinct carbon atoms in the molecule. azooptics.com

Table 2: General ¹³C NMR Chemical Shift Regions This table is for illustrative purposes and actual shifts for this compound may vary based on solvent and specific derivatives.

| Type of Carbon | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| sp³ Alkyl | 5–40 |

| sp² Alkene | 100–150 |

| sp² Aromatic | 110–160 |

| sp Carbonyl (C=O) | 170–220 |

GIAO NMR Shift Calculations

To enhance the accuracy of structural assignments, experimental NMR data is often compared with theoretical calculations. The Gauge-Including Atomic Orbital (GIAO) method, frequently used with Density Functional Theory (DFT), is a reliable approach for computing NMR chemical shifts. This computational technique calculates the magnetic shielding tensors for each nucleus in a molecule. github.io

The process involves first optimizing the molecule's geometry and then performing a GIAO calculation to obtain the isotropic shielding constants (σ). nih.gov These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Empirical scaling factors may be applied to the calculated shifts to correct for systematic errors inherent in the computational method and to improve the correlation with experimental data. github.iojoaquinbarroso.com This integrated approach of experimental measurement and GIAO calculation is a powerful strategy for the unambiguous structural elucidation of complex molecules like this compound. mdpi.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. agnopharma.com It is a crucial tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. Tandem mass spectrometry (MS/MS) extends this capability by performing multiple stages of mass analysis. wikipedia.orgnationalmaglab.org

In a typical MS/MS experiment, precursor ions of a specific m/z are selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are then analyzed. nationalmaglab.orglabmanager.com This process provides detailed structural information that is essential for identifying unknown compounds or confirming the structure of known ones. labmanager.com Hybrid mass spectrometers, which combine different types of mass analyzers, are often employed to leverage their distinct performance characteristics for MS/MS experiments. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov This hyphenated technique is exceptionally well-suited for analyzing complex mixtures, allowing for the identification and quantification of individual components, such as this compound and its derivatives, even at very low concentrations. nih.govnih.gov

The HPLC system separates the components of a sample, which are then introduced into the mass spectrometer for detection. nih.gov For quantitative analysis, the high sensitivity of MS allows for the detection of compounds at picogram to femtogram levels. nih.gov Tandem MS (LC-MS/MS) is often used for quantification, employing modes like Multiple Reaction Monitoring (MRM) where specific precursor-to-product ion transitions are monitored. creative-proteomics.com This provides high specificity and accuracy, minimizing interference from the sample matrix. creative-proteomics.com The method's versatility allows for the analysis of a wide range of compounds, provided that a pure standard is available for calibration. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. wikipedia.org This makes it an invaluable tool for studying the radical intermediates that can be formed from this compound.

EPR spectroscopy operates on principles analogous to NMR, but it excites the spins of unpaired electrons rather than atomic nuclei. wikipedia.org The technique is highly sensitive and specific for paramagnetic species. wikipedia.org It can be used to identify, quantify, and study the structure and dynamics of radical intermediates in various states (gaseous, liquid, or solid). bruker.com By analyzing the EPR spectrum, researchers can gain insights into redox processes, reaction kinetics, and the electronic structure of transient radical species, which is fundamental to understanding their reactivity. wikipedia.orgbruker.com The ability to monitor the formation and decay of radical signals provides direct evidence of radical-mediated reaction mechanisms. srce.hr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. wikipedia.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq The wavelength at which absorption is maximal (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure. msu.edu

This compound is noted for its strong absorption within the UV-Vis spectrum, a characteristic attributable to its extensive system of conjugated π-electrons spanning both anthrone (B1665570) moieties. cymitquimica.com The structure contains multiple aromatic rings and two carbonyl groups, which act as chromophores. The primary electronic transitions responsible for its UV-Vis absorption are π → π* transitions, associated with the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. bethunecollege.ac.in These transitions in highly conjugated systems are typically intense. bethunecollege.ac.in Additionally, the carbonyl groups' non-bonding (n) electrons can undergo n → π* transitions, which are generally weaker and occur at longer wavelengths. chemmethod.com

Spectroscopic Studies in Different Chemical Environments (e.g., Basic DMSO solutions, Sulfuric Acid)

The electronic absorption spectrum of this compound is highly sensitive to its chemical environment, particularly in strongly acidic or basic media. These changes provide valuable information about the molecule's acid-base properties and reactivity.

In Sulfuric Acid:

In concentrated sulfuric acid, the carbonyl oxygens of this compound and its parent compound, anthrone, become protonated. This protonation creates a positively charged hydroxycarbocation, which significantly alters the molecule's electronic structure and, consequently, its UV-Vis spectrum. acs.org Studies on anthrone in concentrated sulfuric acid show that it is completely protonated, resulting in a stable yellow solution with a complex and characteristic absorption spectrum. acs.org This spectrum is markedly different from that of anthrone in neutral solvents. acs.org

A detailed photochemical study demonstrated that protonated anthrone can be converted into protonated this compound, which is a stable intermediate in this acidic medium. acs.org The absorption maxima for protonated anthrone have been well-documented and are presented below.

Table 1: UV-Vis Absorption Maxima of Protonated Anthrone in Concentrated H₂SO₄

| Wavelength (λmax) in nm | Note |

|---|---|

| 352 | |

| 282 | |

| 273 | Shoulder |

| 247 | |

| 240 | Shoulder |

| 210 |

Data sourced from Filipescu, N., et al. (1977). acs.org

In Basic DMSO Solutions:

In a sufficiently basic environment, such as an alkaline solution of dimethyl sulfoxide (B87167) (DMSO), this compound is expected to undergo deprotonation. The hydrogen atoms on the central C10 and C10' carbons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. Their removal would form a delocalized carbanion, creating a new chromophoric system. This change in electronic structure is predicted to cause a significant bathochromic (red) shift in the UV-Vis absorption spectrum.

DMSO is a suitable solvent for such investigations due to its ability to dissolve this compound and its stability in alkaline conditions. vulcanchem.comnih.gov The polar nature of DMSO effectively solvates the ions formed upon deprotonation. emerald.com Research has been conducted on the behavior of this compound in basic DMSO, confirming interest in its properties under these conditions. Furthermore, studies have shown that under oxidative conditions in DMSO, anthrone can dimerize to form bianthrones, highlighting the solvent's role in the reactivity of these compounds. biorxiv.org

Applications in Analytical Methodology Development

The unique and stable chemical structure of this compound makes it a valuable tool in the development of modern analytical methods, particularly in the field of quantitative analysis.

In quantitative chromatography, an internal standard (IS) is a substance added in a constant amount to samples, the calibration standard, and control samples. The use of an IS is crucial for correcting variations in sample injection volume, extraction efficiency, and instrument response. This compound has been successfully employed as an internal standard in a highly sensitive and specific analytical method for the quantification of other dianthrones. vulcanchem.com

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QQQ-MS/MS) method was developed to measure the concentration of six potentially toxic dianthrones in the traditional Chinese medicine, Polygonum multiflorum. vulcanchem.com this compound was chosen as the IS due to its structural similarity to the target analytes, ensuring comparable behavior during extraction and ionization, while still being chromatographically separable. vulcanchem.com This application is critical for the quality control and standardization of herbal medicines to ensure their safety and efficacy. vulcanchem.com

Table 2: Parameters for UHPLC-QQQ-MS/MS Analysis Using this compound as an Internal Standard

| Parameter | Description |

|---|---|

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QQQ-MS/MS) |

| Analytes | Polygonumnolides C1–C4, trans-emodin dianthrones, cis-emodin dianthrones |

| Internal Standard (IS) | This compound |

| IS Preparation | 100.44 μg/mL solution in DMSO/methanol (2:1, v/v), stored at 4°C |

| Chromatographic Column | Agilent ZORBAX SB-C18 (2.1 mm × 50 mm, 1.8 μm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |

| Detection Mode | Triple Quadrupole Mass Spectrometer (TQMS) in negative ionization mode with Multiple Reaction Monitoring (MRM) |

Data sourced from Yang, J. B., et al. (2021) and related documentation. vulcanchem.com

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations

Quantum-chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems, offering insights into reaction mechanisms, transition states, and molecular properties. mdpi.comgithub.com In the context of bianthronyl and its isomers, these computational methods are essential for understanding their stability and reactivity. For instance, quantum-chemical calculations have been successfully applied to study the potential energy surface of related sterically hindered compounds like bianthrone (B1198128), a molecule that also exists as two nonplanar isomers. researchgate.net These calculations, which can identify transition states and isomerization barriers, are critical for predicting the dynamic behavior of such molecules. researchgate.net While extensive quantum-chemical studies specifically targeting this compound are not widely documented in publicly available literature, the methodologies are well-established and are crucial for any in-depth analysis of its properties. mdpi.comgithub.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and properties of molecules. nih.govkeysight.com It offers a balance between computational cost and accuracy, making it suitable for complex systems. mdpi.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. nih.govturbomole.org For molecules like this compound, which exhibit complex stereochemistry, DFT is an invaluable tool for exploring their conformational landscape. mdpi.comnih.gov

Prediction of Structural Features (Bond Lengths, Non-planarity)

DFT calculations are instrumental in predicting the three-dimensional structure of molecules with high accuracy. nih.gov This includes the determination of key parameters such as bond lengths and the degree of non-planarity. github.comchemrxiv.orgresearchgate.net For this compound and its derivatives, the steric hindrance caused by the bulky anthrone (B1665570) moieties forces the molecule into a non-planar conformation. DFT geometry optimizations can precisely quantify the dihedral angles that define this non-planarity.

Table 1: Representative Calculated Bond Lengths for a Related Aromatic System

| Bond Type | Calculated Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.42 |

| C-C (single) | 1.48 - 1.52 |

| C=O | 1.22 - 1.24 |

Note: This table provides typical bond length ranges for aromatic systems as a reference, in the absence of specific published data for this compound.

Analysis of Conformation (Gauche Preference, Anti-Gauche Energy Difference)

The rotation around the central C-C bond in this compound leads to different conformational isomers, primarily the gauche and anti forms. wikipedia.orglibretexts.org The anti conformation is one where the two anthrone moieties are positioned 180° relative to each other, while in the gauche conformation, they are at a 60° angle. nih.gov DFT calculations are crucial for determining the relative energies of these conformers and the energy barriers between them. nih.gov

In many systems, the anti conformer is the most stable due to minimized steric hindrance. nih.gov However, in some cases, the gauche conformation can be stabilized by other interactions. mdpi.com The energy difference between the anti and gauche conformers is a key parameter that governs the conformational dynamics of the molecule. For instance, in a study of a cyclic tripeptide, DFT calculations predicted a trans-cis-cis conformation to be the most stable, but also showed that a cis-cis-cis (crown) form contributes significantly to the equilibrium mixture at room temperature. nih.gov

For bianthrone, a closely related compound, it is known to exist in the form of two nonplanar isomers, and the transition between them can be triggered by external stimuli. researchgate.net Theoretical studies on such systems help in understanding the stereoisomerism and the dynamics of interconversion. nih.gov

Modeling of Electronic Structure and Conductance

The electronic structure of a molecule dictates its electrical properties, including its ability to conduct electricity. aps.orgnih.gov Theoretical models, often based on DFT, are used to calculate the molecular orbitals and predict the conductance of single molecules. google.com This is particularly relevant for molecular electronics, where individual molecules are used as components in electronic circuits.

In a notable study on bianthrone, its electrical conductance was investigated in a single-molecule junction. researchgate.net The study revealed persistent switching of electrical conductance at low temperatures, which was attributed to the isomerization between its two stable nonplanar forms. researchgate.net The conductance of a molecule is related to the alignment of its frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes. The general formula for conductance (G) is the reciprocal of resistance (R), and in a quantum conductor, it is related to the transmission probability of electrons through the molecule. keysight.comwikipedia.org

Image Charge Effects in Molecule-Metal Interactions

When a molecule is placed near a metal surface, the charge distribution of the molecule induces a response in the metal, which can be modeled as an "image charge" within the metal. ox.ac.ukrochester.edu This image charge, in turn, interacts with the molecule, affecting its structure, electronic properties, and reactivity. aps.org The method of image charges is a powerful concept in electrostatics for calculating the potential created by charges near conductors. ox.ac.uk

Theoretical studies have shown that image charge effects can be significant in molecule-metal systems. aps.org In the case of bianthrone adsorbed on a metal surface, quantum-chemical calculations demonstrated that the attraction of the anionic form of the molecule to the metal surface by its image charge can dramatically alter the energetic landscape. researchgate.net Specifically, this interaction was found to significantly reduce the energy barrier for isomerization, bringing the calculated activation energy in line with experimental observations of conductance switching. researchgate.net This highlights the critical role of the environment, in this case, the proximity to a metal surface, in modulating the properties and behavior of these molecules. researchgate.net

Applications and Potential Research Avenues of Bianthronyl

Molecular Switches and Electronic Devices

The unique structural and electronic properties of bianthronyl and its derivatives, such as bianthrone (B1198128), have positioned them as molecules of interest in the field of molecular electronics. These compounds can exist in two or more stable or quasi-stable states, which can be reversibly interconverted in response to external stimuli like heat, light, or electric fields. This characteristic makes them candidates for functioning as molecular switches in nanoscale electronic devices. researchgate.neticmab.es

In the context of molecular electronics, this compound derivatives have been shown to exhibit conductance switching. This phenomenon involves the molecule alternating between two or more distinct conductance states, effectively acting as a molecular-scale switch. arxiv.orgnih.govnih.gov Experimental studies on single-molecule junctions incorporating bianthrone, a closely related compound, have demonstrated persistent switching of electrical conductance at low temperatures. researchgate.net This bistability, the existence of two stable electronic states, is a fundamental requirement for a binary molecular switch. The switching behavior is often probabilistic, with the molecule toggling between a high-conductance ("on") state and a low-conductance ("off") state. arxiv.orgrsc.org

The observed conductance switching in this compound-type molecules is often attributed to molecular isomerization. researchgate.net Bianthrone, for example, is a sterically hindered compound that exists as two nonplanar isomers. The transition between these isomeric forms, which can be triggered by stimuli such as light or heat, results in a change in the molecule's geometry and, consequently, its electrical conductance when placed in a single-molecule junction. researchgate.net This isomerization can involve a significant conformational change, such as rotation around the central double bond. researchgate.net The ability to control these isomerization events is a key area of research for the development of functional molecular switches.

The transition between the different states of a molecular switch involves overcoming an energy barrier, known as the activation energy. wikipedia.org For bianthrone in a single-molecule junction, the activation energy for the conductance switching process has been experimentally estimated. By analyzing the temperature dependence of the switching rate, researchers have determined the activation energy to be in the range of 120 ± 50 meV. researchgate.net Other studies have reported values on the order of 35-90 meV. researchgate.net Understanding and controlling the activation energy is crucial for designing molecular switches that can operate under specific conditions. rsc.org Theoretical calculations, including quantum-chemical modeling, are often employed to understand the potential energy landscape and the barriers to isomerization. researchgate.net

Table 1: Activation Energies of Switching Processes for Bianthrone in Single-Molecule Junctions

| Experimental Finding | Reported Activation Energy (meV) |

|---|---|

| Temperature dependence of switching rate researchgate.net | 120 ± 50 |

| Statistics of switching events researchgate.net | 35-90 |

| Al/ITOX:SiO2/TiN/Si RRAM devices nih.gov | 121 |

Isomerization Events in Single-Molecule Junctions

Intermediates in Biosynthetic Pathways

Bianthronyls are not only of interest for their potential applications in materials science but also play a role in natural biological processes. They have been identified as key intermediates in the biosynthesis of more complex molecules.

This compound has been identified as an intermediate in the biosynthesis of anthraquinones, a large class of naturally occurring aromatic compounds with diverse biological activities. nih.govcas.cn The formation of this compound can occur through the dimerization of anthrone (B1665570), a precursor molecule. vulcanchem.com In some enzymatic pathways, a cofactor-free oxygenase can catalyze the conversion of anthrone to this compound through the formation of a carbon-carbon bond under aerobic conditions. vulcanchem.com This dimerization involves the oxidative formation of a carbon-centered radical at the C10 position of anthrone. vulcanchem.com The resulting this compound can then be further processed in the biosynthetic pathway to yield the final anthraquinone (B42736) products. This role as an intermediate is significant for understanding the complex enzymatic cascades that lead to the production of these important natural products. nih.govsemanticscholar.org

Table 2: Role of this compound in Biosynthesis

| Biosynthetic Pathway | Precursor | Intermediate | Product |

|---|---|---|---|

| Anthraquinone Biosynthesis nih.govvulcanchem.com | Anthrone | This compound | Anthraquinone |

Research in Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry is focused on the design and synthesis of new biologically active compounds and the investigation of their mechanisms of action. northeastern.eduopenaccessjournals.com Drug discovery involves identifying and optimizing lead compounds to develop new therapeutic agents. iric.ca